N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with cyclohexyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups attached.
Scientific Research Applications
N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl
Uniqueness
N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to its specific cyclohexyl and methyl substitutions, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-cyclohexyl-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
RLRZBVOFBXOLIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3CCCCC3 |
Origin of Product |
United States |
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